3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
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Overview
Description
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dimethyl groups and a morpholinoethyl side chain, which is further connected to a methylindolinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethyl groups. The morpholinoethyl side chain is then attached through a series of nucleophilic substitution reactions. Finally, the methylindolinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
Uniqueness
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is unique due to its specific combination of functional groups and structural features. The presence of the morpholinoethyl side chain and the methylindolinyl moiety distinguishes it from similar compounds, potentially leading to different reactivity and biological activity profiles.
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-17-4-5-21(14-18(17)2)24(28)25-16-23(27-10-12-29-13-11-27)19-6-7-22-20(15-19)8-9-26(22)3/h4-7,14-15,23H,8-13,16H2,1-3H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUVNISCQAQWLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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